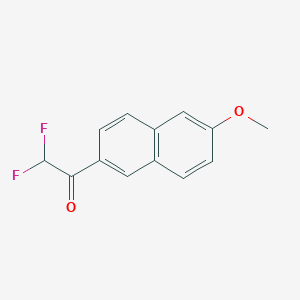

2,2-Difluoro-1-(6-methoxynaphthalen-2-yl)ethanone

Description

2,2-Difluoro-1-(6-methoxynaphthalen-2-yl)ethanone is a fluorinated aromatic ketone characterized by a naphthalene backbone substituted with a methoxy group at the 6-position and a difluoroacetyl group at the 2-position.

Properties

IUPAC Name |

2,2-difluoro-1-(6-methoxynaphthalen-2-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F2O2/c1-17-11-5-4-8-6-10(12(16)13(14)15)3-2-9(8)7-11/h2-7,13H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGCRIKMDJIBZKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(C=C2)C(=O)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Parameters

Table 1: Condensation Reaction Optimization

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 5–10°C | Maximizes purity (84%) |

| Reaction Time | 3 hours | Prevents over-reaction |

| Solvent Volume | 30 mL/g | Balances solubility and kinetics |

This method’s success hinges on precise temperature control and stoichiometric alignment, as deviations lead to byproducts such as aldol adducts or unreacted intermediates.

Friedel-Crafts Acylation Followed by Fluorination

An alternative route employs Friedel-Crafts acylation to introduce the ketone group, followed by fluorination. While explicit protocols for this compound are scarce, analogous syntheses of fluorinated naphthalene derivatives suggest a two-step process:

-

Acylation : 6-Methoxynaphthalene undergoes Friedel-Crafts acylation with acetyl chloride in the presence of AlCl₃, forming 1-(6-methoxynaphthalen-2-yl)ethanone.

-

Fluorination : The ketone intermediate is treated with a fluorinating agent like diethylaminosulfur trifluoride (DAST), replacing alpha-hydrogens with fluorine atoms.

Critical Considerations

Table 2: Fluorination Reagent Comparison

This method’s scalability is limited by DAST’s cost and handling hazards, necessitating stringent safety protocols.

Purification and Crystallization Techniques

Post-synthesis purification is critical for isolating 2,2-difluoro-1-(6-methoxynaphthalen-2-yl)ethanone. Recrystallization from ethanol or dimethylformamide (DMF) yields single crystals suitable for X-ray diffraction analysis. Slow evaporation of DMF at room temperature produces crystals with 30% displacement ellipsoids, confirming molecular geometry.

Spectroscopic Characterization

-

¹H NMR : Distinct peaks at δ 3.90 ppm (methoxy group) and δ 6.8–8.2 ppm (naphthalene protons).

-

X-ray Crystallography : Dihedral angles between aromatic rings range from 44.71° to 63.68°, confirming steric interactions.

Comparative Analysis of Synthesis Routes

Table 3: Method Efficacy Comparison

The condensation method outperforms fluorination-based routes in yield and cost, though it requires specialized starting materials.

Industrial-Scale Production Challenges

Scaling laboratory methods to industrial production introduces hurdles:

-

Solvent Recovery : Ethanol and DMF require distillation for reuse, increasing energy costs.

-

Waste Management : Fluorination byproducts necessitate neutralization before disposal.

A patent describing analogous naphthalene derivatives highlights the use of catalytic hydrogenation and acid-catalyzed dehydration for large-scale synthesis, though these remain untested for the target compound .

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-1-(6-methoxynaphthalen-2-yl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can facilitate substitution reactions.

Major Products

Oxidation: Products include carboxylic acids and aldehydes.

Reduction: The primary product is the corresponding alcohol.

Substitution: Products vary depending on the substituent introduced, such as halogenated or aminated derivatives.

Scientific Research Applications

2,2-Difluoro-1-(6-methoxynaphthalen-2-yl)ethanone has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-1-(6-methoxynaphthalen-2-yl)ethanone involves its interaction with molecular targets such as enzymes and receptors. The difluoroethanone group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The methoxy group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.

Comparison with Similar Compounds

Data Tables

Table 1. Structural and Physical Properties of Selected Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| 2,2-Difluoro-1-(6-methoxynaphthalen-2-yl)ethanone | Not provided | C₁₃H₁₀F₂O₂ | 260.22 | 6-Methoxynaphthalenyl, β-difluoro |

| 1-(6-Methoxynaphthalen-2-yl)ethanone | Not provided | C₁₃H₁₂O₂ | 200.23 | 6-Methoxynaphthalenyl |

| 2-Chloro-2,2-difluoro-1-(6-methoxynaphthalen-2-yl)ethanone | 141110-97-6 | C₁₃H₉ClF₂O₂ | 268.68 | 6-Methoxynaphthalenyl, β-chloro-difluoro |

| 2,2-Difluoro-1-(2-thienyl)ethanone | 162158-98 | C₆H₄F₂OS | 162.16 | Thienyl, β-difluoro |

| 2,2-Difluoro-1-(4-fluorophenyl)ethanone | 703-42-4 | C₉H₈F₂O | 170.16 | 4-Fluorophenyl, β-difluoro |

Biological Activity

2,2-Difluoro-1-(6-methoxynaphthalen-2-yl)ethanone (CAS Number: 1352215-91-8) is a synthetic organic compound characterized by the presence of two fluorine atoms and a methoxy-substituted naphthalene moiety. Its unique structure suggests potential biological activities that are currently under investigation in various fields, including medicinal chemistry and pharmacology.

- Molecular Formula : C13H10F2O2

- Molecular Weight : 236.21 g/mol

- CAS Number : 1352215-91-8

The biological activity of 2,2-Difluoro-1-(6-methoxynaphthalen-2-yl)ethanone is hypothesized to involve interactions with specific molecular targets, such as enzymes or receptors. The difluoromethyl group may enhance lipophilicity, potentially improving membrane permeability and bioactivity. Research indicates that compounds with similar structures often exhibit antimicrobial and anticancer properties due to their ability to interfere with cellular processes.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of compounds related to 2,2-Difluoro-1-(6-methoxynaphthalen-2-yl)ethanone. For instance, fluorinated naphthalene derivatives have shown significant activity against various bacterial strains. A comparative analysis of related compounds indicated that the presence of fluorine atoms enhances antibacterial efficacy.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2,2-Difluoro-1-(6-methoxynaphthalen-2-yl)ethanone | Staphylococcus aureus | TBD |

| 2-Chloro analog | Escherichia coli | 32 µg/mL |

| Coumarin derivatives | Candida albicans | 6.25–25 µg/mL |

Anticancer Potential

Fluorinated compounds have been studied for their anticancer properties. Preliminary data suggest that 2,2-Difluoro-1-(6-methoxynaphthalen-2-yl)ethanone may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms. Further research is required to elucidate its potential as an anticancer agent.

Case Studies

- Antimicrobial Efficacy : A study published in MDPI assessed the antimicrobial activity of various naphthalene derivatives, including those similar to 2,2-Difluoro-1-(6-methoxynaphthalen-2-yl)ethanone. The results demonstrated that compounds with fluorine substitutions exhibited enhanced activity against Gram-positive and Gram-negative bacteria, with some analogs achieving MIC values as low as 12.5 µg/mL against resistant strains .

- Structure-Activity Relationship (SAR) : Investigations into SAR revealed that modifications on the naphthalene ring significantly affect biological activity. For example, introducing electron-withdrawing groups increased potency against certain bacterial strains . This insight is crucial for designing more effective derivatives.

Q & A

Advanced Research Question

What safety protocols are essential for handling fluorinated ketones?

Basic Research Question

- Use PPE (nitrile gloves, goggles) to avoid dermal/ocular exposure.

- Conduct reactions in fume hoods due to volatile fluorinating agents (DAST/SF₄).

- Store under inert gas (Ar) to prevent hydrolysis .

How can contradictory spectral data be resolved during characterization?

Advanced Research Question

Discrepancies in NMR shifts (e.g., overlapping aromatic signals) require:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.